2-(5-Bromo-2-fluoro-3-methoxyphenyl)propan-2-ol
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Overview
Description
2-(5-Bromo-2-fluoro-3-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a propan-2-ol moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-3-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Propan-2-ol Addition: The final step involves the addition of a propan-2-ol group to the substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to efficiently introduce the desired substituents .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluoro-3-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Halogen exchange or replacement of the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophilic substitution with reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-(5-Bromo-2-fluoro-3-methoxyphenyl)propan-2-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluoro-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-2-methoxyacetophenone
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 5-Bromo-2-fluoro-3-methylpyridine
Uniqueness
2-(5-Bromo-2-fluoro-3-methoxyphenyl)propan-2-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrFO2 |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12BrFO2/c1-10(2,13)7-4-6(11)5-8(14-3)9(7)12/h4-5,13H,1-3H3 |
InChI Key |
BVVGNTIGKZALLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC(=C1)Br)OC)F)O |
Origin of Product |
United States |
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